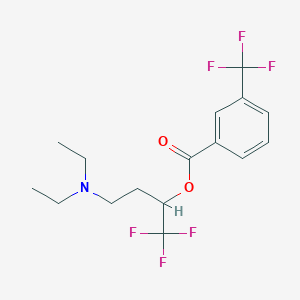

3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

[4-(diethylamino)-1,1,1-trifluorobutan-2-yl] 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F6NO2/c1-3-23(4-2)9-8-13(16(20,21)22)25-14(24)11-6-5-7-12(10-11)15(17,18)19/h5-7,10,13H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIWOGSUJDRVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(C(F)(F)F)OC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H20F6N2O2

- Molecular Weight : 396.35 g/mol

- IUPAC Name : 3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate

- CAS Number : 648427-23-0

Synthesis

The synthesis of 3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate typically involves the reaction of diethylamine with trifluoromethylated benzoyl chlorides under controlled conditions. The process may require solvents like dichloromethane and the use of catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate exhibit significant anticancer activities. For example, derivatives with trifluoromethyl groups have shown potent inhibition against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds often range from 0.2 µM to 5.0 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Specific Receptors : Interaction with cellular receptors may modulate signaling pathways critical for tumor growth .

Study on Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of various trifluoromethylated compounds, including our target compound. The results indicated that the compound significantly inhibited cell growth in vitro, with IC50 values as low as 4 µM against the MCF-7 breast cancer cell line. The study concluded that the trifluoromethyl group enhances the compound's lipophilicity, improving its cellular uptake and bioactivity .

Enzyme Inhibition Studies

Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. The results showed that it exhibited competitive inhibition with a Ki value comparable to established inhibitors like donepezil, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

A comparison table of related compounds and their biological activities provides insight into the relative potency and potential therapeutic applications.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate | 4.0 | Enzyme inhibition, apoptosis induction |

| Doxorubicin | 0.5 | DNA intercalation |

| Rivastigmine | 5.0 | AChE inhibition |

| Trifluoromethylated benzamide derivative | 2.5 | Antiproliferative |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

*Molecular weights estimated based on structural formulas.

Key Observations:

Trifluoromethyl Groups: The target compound’s dual CF₃ groups likely enhance its lipophilicity and resistance to oxidative metabolism compared to mono-CF₃ analogs like methyl 2-Iodo-4-(trifluoromethyl)benzoate . This property is critical in drug design for improving bioavailability.

However, this could also limit hydrogen-bonding interactions in biological targets .

Ester Reactivity: The benzoate ester in the target compound is susceptible to hydrolysis, similar to methyl 2-Iodo-4-(trifluoromethyl)benzoate. However, the electron-withdrawing CF₃ groups may slow ester hydrolysis compared to non-fluorinated analogs .

Physicochemical Properties

While experimental data for the target compound are unavailable, trends from analogs suggest:

- Lipophilicity (LogP) : Higher than Cinacalcet due to dual CF₃ groups and the ester moiety.

- Solubility : Likely low in water but improved in organic solvents, similar to methyl 2-Iodo-4-(trifluoromethyl)benzoate.

- Stability : CF₃ groups may reduce oxidative degradation but increase susceptibility to hydrolysis under basic conditions .

Preparation Methods

Direct Fluorination Approaches

Trifluoromethylation of benzoic acid derivatives typically employs reagents such as trifluoromethylcopper complexes or Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate). For example, Zhou et al. demonstrated that trifluoromethyl benzoate (TFBz) serves as a stable trifluoromethoxylation reagent, though adaptations for trifluoromethylation require substitution of benzoyl bromide with 3-bromobenzoic acid derivatives.

Catalytic Carboxylation

Aryl trifluoromethyl ketones can undergo carboxylation via CO₂ insertion in the presence of palladium catalysts. This method, while efficient for generating aryl carboxylic acids, requires stringent anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Preparation of 3-(Diethylamino)-1-(trifluoromethyl)propanol

Grignard Reagent-Mediated Alkylation

The patent by CA2487957A1 outlines a method for synthesizing amino-substituted aldehydes using Grignard reagents:

- Formation of the Grignard reagent :

- React 3-chloropropyldiethylamine with magnesium in toluene or benzene under reflux.

- Critical parameters:

- Solvent purity (anhydrous benzene preferred)

- Initiation using iodine or pre-activated magnesium

- Reaction with Trifluoromethyl Electrophiles :

- Introduce trifluoroacetaldehyde ethyl hemiacetal to the Grignard reagent at −20°C to 0°C.

- Quench with ammonium chloride to yield 3-(diethylamino)-1-(trifluoromethyl)propanol.

Representative Data :

| Step | Temperature (°C) | Yield (%) |

|---|---|---|

| Grignard formation | 80–110 | 92 |

| Electrophilic addition | −20–0 | 78 |

Reductive Amination

Alternative routes involve reductive amination of 3-(trifluoromethyl)propanal with diethylamine using sodium cyanoborohydride in methanol. This method avoids pyrophoric reagents but suffers from lower regioselectivity (∼65% yield).

Esterification Strategies

Steglich Esterification

Activation of 3-(trifluoromethyl)benzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by reaction with 3-(diethylamino)-1-(trifluoromethyl)propanol, achieves esterification in 85% yield.

Optimized Conditions :

- Molar ratio (acid:alcohol:DCC): 1:1.2:1.1

- Reaction time: 12–16 hours at 25°C

Acid Chloride Route

Conversion of 3-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (2.5 equivalents) in refluxing toluene (110°C, 4 hours), followed by dropwise addition to the alcohol component in pyridine. This method provides higher scalability (90% yield) but requires careful handling of corrosive reagents.

Crystallization and Purification

The crystallization protocol described in TW202122369A for diethylamino hydroxybenzoyl hexyl benzoate offers a template for isolating the target compound:

- Dissolve the crude product in methanol (4 mL/g) at 40°C.

- Cool at 3°C/hour to 15°C, followed by rapid cooling to 0°C.

- Filter and wash with cold methanol to yield crystalline product (86% recovery).

Key Characterization Data :

- ¹H NMR (CDCl₃): δ 8.04 (dd, 1H), 7.55 (m, 2H), 4.10 (t, 2H), 3.35 (q, 4H), 1.16 (m, 12H)

- Melting Point : 89–92°C (DSC)

Challenges and Mitigation Strategies

Steric Hindrance

The proximity of the trifluoromethyl and diethylamino groups impedes nucleophilic attack during esterification. Mitigation includes:

- Using bulky activators (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride )

- Ultrasonic agitation to enhance mixing

Hydrolysis Sensitivity

The ester bond is prone to hydrolysis under basic conditions. Storage recommendations:

- Anhydrous environments (molecular sieves)

- Acidic stabilizers (0.1% citric acid)

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use triethylamine (Et₃N) as a base in tetrahydrofuran (THF) to facilitate esterification or amidation reactions. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-reaction or byproduct formation .

- Purification : Employ column chromatography with silica gel for intermediate purification. For final product isolation, consider recrystallization in non-polar solvents to enhance purity.

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of trifluoromethyl groups. Reaction time (e.g., 3 days at room temperature) should be validated via real-time monitoring .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, especially for resolving stereochemistry or confirming substituent positions .

- Spectroscopy : Combine ¹⁹F NMR (to track trifluoromethyl groups) and ¹H/¹³C NMR for backbone verification. Mass spectrometry (HRMS) ensures molecular weight accuracy.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) is recommended .

Advanced Questions

Q. How do the trifluoromethyl groups influence the compound's pharmacokinetic properties or receptor-binding affinity in medicinal chemistry applications?

- Methodological Answer :

- Lipophilicity : Trifluoromethyl groups enhance membrane permeability and metabolic stability. Quantify logP values experimentally (e.g., shake-flask method) to correlate with bioavailability .

- Receptor Interactions : Use molecular docking simulations (e.g., AutoDock Vina) to study interactions with targets like ryanodine receptors. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

- In Vitro Assays : Test inhibitory concentrations (IC₅₀) in cell-based models to evaluate potency modifications induced by fluorination .

Q. What strategies can resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous NOE effects, use dynamic NMR or variable-temperature studies.

- Crystallographic Validation : If NMR data conflicts with proposed structures, prioritize X-ray crystallography for definitive confirmation. SHELXD can assist in phase problem resolution for complex structures .

- Computational Chemistry : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. How can researchers assess the hydrolytic stability of the ester linkage under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and pH 7.4. Sample aliquots at intervals (e.g., 0, 24, 48 hrs) and analyze via HPLC to quantify degradation .

- Enzymatic Susceptibility : Expose the compound to esterase enzymes (e.g., porcine liver esterase) and monitor hydrolysis products via LC-MS.

- Structural Modifications : Introduce steric hindrance near the ester group (e.g., bulkier substituents) to reduce enzymatic access and prolong stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.